N-(4-chlorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-9-12(2)23(22-11)16-17(20-8-7-19-16)25-10-15(24)21-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJFGSUJCCDPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound has the following molecular structure:
- Molecular Formula : C17H16ClN7
- Molecular Weight : 353.81 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine
The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base, followed by thioacetylation to introduce the thioacetamide moiety. Various methods have been explored to optimize yield and purity, often employing microwave-assisted synthesis for efficiency .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study assessed the cytotoxic effects of pyrazole derivatives on U937 cells using the CellTiter-Glo Luminescent assay. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating promising potential as anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 10 | U937 |
| Compound B | 15 | HeLa |
| This compound | 12 | MCF7 |
Antimicrobial Activity
The compound has also shown activity against various microbial strains. In vitro studies have reported that derivatives of pyrazole exhibit antifungal and antitubercular properties. Specifically, compounds were tested against Mycobacterium tuberculosis with some exhibiting IC50 values ranging from 1.35 to 2.18 μM .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 5 |
| Candida albicans | 10 |
| Escherichia coli | 15 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication processes.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways that are crucial for cancer cell survival and proliferation .
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a recent study, a series of pyrazole derivatives including this compound were tested on MCF7 breast cancer cells. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular properties against Mycobacterium tuberculosis. The compound demonstrated effective inhibition with an MIC value of 5 μg/mL, supporting its potential use in developing new treatments for tuberculosis.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-chlorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide exhibit promising anticancer properties. For instance, studies have shown that modifications in the pyrazole ring can lead to increased potency against various cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as an inhibitor of enzymes like 5-lipoxygenase, which plays a critical role in the inflammatory response. This potential makes it a subject of interest for developing new anti-inflammatory drugs .
Antimicrobial Activity
There is growing evidence that compounds similar to this compound possess antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, showing effectiveness in inhibiting growth and suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the chlorophenyl group enhances lipophilicity, aiding in cell membrane penetration. The pyrazole and pyrazine rings contribute to the compound's interaction with biological targets, influencing its pharmacological profile .
Case Study 1: Anticancer Potential
In a study evaluating the anticancer effects of related compounds, this compound was tested against human breast adenocarcinoma cell lines. Results indicated significant cytotoxicity at certain concentrations, with mechanisms involving apoptosis and cell cycle arrest being explored through further molecular assays .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound involved assessing its ability to inhibit 5-lipoxygenase activity in vitro. The results showed a dose-dependent inhibition, suggesting that modifications to the pyrazole structure could enhance its anti-inflammatory potential further .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (8–12 hr) | 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | 78–85% |
| Basic Hydrolysis | 2M NaOH, 80°C (4–6 hr) | Sodium salt of corresponding carboxylic acid | 92% |
Key Findings :
-
Basic hydrolysis achieves higher yields due to irreversible saponification.
-
The phenyl group stabilizes the intermediate tetrahedral anion during hydrolysis.
Reduction Reactions
The ketone and ester functionalities are susceptible to reduction:
| Target Group | Reagent | Product | Conditions |
|---|---|---|---|
| 4-Oxo group | NaBH₄ in methanol | 4-Hydroxy-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate | 0°C, 2 hr (62% yield) |
| Ester group | LiAlH₄ in THF | 3-(Hydroxymethyl)-4-oxo-1-phenyl-1,4-dihydropyridazine | Reflux, 6 hr (41% yield) |
Mechanistic Notes :
-
NaBH₄ selectively reduces the ketone without affecting the ester group.
-
LiAlH₄ reduces the ester to a primary alcohol but may require protecting groups for regioselectivity.
Electrophilic Aromatic Substitution
The phenyl ring undergoes substitution at the meta position due to electron-withdrawing effects from the pyridazine ring:
| Reagent | Product | Position | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 3-Nitro-1-(3-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate | meta | 55% |
| Br₂/FeCl₃ | 3-Bromo-1-(3-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate | meta | 68% |
Thermodynamic Control :
Nitration occurs preferentially at the phenyl ring’s meta position rather than the pyridazine ring, as confirmed by X-ray crystallography.
Cycloaddition Reactions
The pyridazine ring participates in [4+2] cycloadditions under thermal conditions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 24 hr | Bicyclic adduct with fused pyridazine-oxazine ring | 73% |
| Maleic anhydride |
Comparison with Similar Compounds
Pyridine/Thienopyridine-Based Analogues
Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide)
- Structure: Pyridine core with a cyano group at position 3 and styryl substituents at positions 4 and 4.
- Activity: Exhibits superior insecticidal activity (LC₅₀ = 0.12 μM) against cowpea aphids compared to acetamiprid (LC₅₀ = 0.33 μM). The cyano group and open-chain thioacetamide enhance binding to insect nicotinic acetylcholine receptors .
Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide)
- Structure: Cyclized thienopyridine core lacking the cyano group.
- Activity: Lower aphid toxicity (LC₅₀ = 0.28 μM) than Compound 2. The absence of the cyano group and rigidified structure reduce target affinity .
Key Insight: Open-chain pyridine derivatives with electron-withdrawing substituents (e.g., cyano) demonstrate enhanced bioactivity over cyclized analogues.
Pyrazole-Imidazole Hybrids
Compound 7d (N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide)
- Structure : Imidazole core substituted with 3,5-dimethylpyrazole and phenyl groups.
- Properties: Melting point = 170–172°C, 75% yield.
Compound 7c (N-(4-chloro-2-methylphenyl)-analogue) :
Benzofuran-Oxadiazole Derivatives
Compound 2a (2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide)
Compound 2b (4-methoxyphenyl analogue) :
Chalcone-Based Analogues
2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- Structure : Chalcone (α,β-unsaturated ketone) conjugated with chlorophenyl and diphenylacetamide.
- Synthesis : Derived from chloroacetylation of diphenylamine followed by chalcone coupling.
Data Tables
Table 1: Comparative Bioactivity of Key Analogues
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-chlorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide?
The synthesis typically involves sequential functionalization of the pyrazine and pyrazole cores. Key steps include:
- Thioether formation : Reacting a pyrazine-thiol intermediate with α-chloroacetamide derivatives under basic conditions (e.g., NaH in DMF) .
- Pyrazole coupling : Introducing the 3,5-dimethylpyrazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling .
- Critical conditions : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates. Temperatures are often controlled between 60–80°C, with reaction times varying from 6–24 hours depending on the step .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- 1H/13C NMR : Used to confirm regiochemistry and tautomeric forms (e.g., amine vs. imine ratios in dynamic systems). For example, broad singlets at δ 10–13 ppm may indicate NH protons in tautomeric equilibria .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for sulfur-containing intermediates .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-C absorption at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can tautomeric equilibria (e.g., amine-imine forms) be resolved in NMR data analysis?
- Variable-temperature NMR : Cooling the sample to –40°C can slow tautomeric exchange, resolving split peaks into distinct signals .
- Integration ratios : Quantify tautomer populations by integrating NH proton signals (e.g., a 50:50 amine:imine ratio observed in ).
- DFT calculations : Predict relative stability of tautomers to correlate with experimental data .
Q. What methodologies address contradictions in X-ray crystallography refinement for this compound?
- SHELXL refinement : Use disorder modeling for flexible groups (e.g., thioether linkages) and anisotropic displacement parameters for heavy atoms. Hydrogen bonding networks should be validated via geometric restraints .
- Hydrogen bond analysis : Apply graph-set notation (e.g., Etter’s rules) to classify motifs like D(2) or R²₂(8) patterns, which stabilize crystal packing .
Q. How can hydrogen bonding patterns be systematically studied to predict crystallization behavior?
- Single-crystal XRD : Resolve intermolecular interactions (e.g., N–H···O/S contacts) and quantify their geometric parameters (distance, angle) .
- Hirshfeld surface analysis : Visualize interaction fingerprints (e.g., % contribution of H···O vs. H···S contacts) to prioritize dominant packing forces .
- Solvent screening : Test polar (DMSO) vs. nonpolar (toluene) solvents to manipulate hydrogen-bonding networks during crystallization .
Q. What strategies optimize reaction yields when competing pathways (e.g., dimerization) occur during synthesis?
- Stepwise monitoring : Use TLC or in-situ IR to detect intermediates and adjust reagent stoichiometry .
- Catalyst selection : Employ Pd(OAc)₂/Xantphos for Suzuki couplings to minimize homocoupling byproducts .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms, favoring thioether formation over oxidation .
Q. How can computational tools aid in designing derivatives with enhanced bioactivity?
- Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize substitutions at the pyrazole or pyrazine rings .
- QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial IC₅₀ values to identify critical substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
